Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBZECEBFVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, including cyclocondensation reactions and subsequent modifications to achieve the desired structure. The compound can be synthesized from readily available precursors through a series of chemical reactions that include esterification and alkylation processes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. In particular, research has shown that derivatives with similar structures exhibit significant inhibitory activity against HL-60 leukemia cells. For instance, a related compound demonstrated an IC50 value of 3.4 µM , indicating potent antiproliferative activity comparable to established chemotherapeutics like all-trans retinoic acid (ATRA) .
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies
- HL-60 Cell Line Study : A study investigated the effects of this compound on HL-60 cells. The results indicated a dose-dependent decrease in cell viability with significant statistical relevance (p < 0.01) when treated with concentrations ranging from 0.5 µM to 10 µM .
- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that variations in alkyl substituents significantly influence the biological activity of pyrimidine derivatives. For instance, increasing the length or branching of alkyl groups at the 4-position enhanced antiproliferative effects .
Research Findings Summary Table
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 3.4 | HL-60 | Cell cycle arrest and apoptosis |
| Related Compound A | 7.9 | HL-60 | Cell cycle arrest |
| All-trans Retinoic Acid (ATRA) | ~1 | HL-60 | Differentiation induction |
Comparison with Similar Compounds
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Core Structure : Similar pyrimidine backbone but with a thietane (3-membered sulfur ring) at the 4-position and a thioacetate group at the 2-position.
- Key Differences :
- Substituent at 4-position: Thietan-3-yloxy vs. ethyl ester.
- Additional sulfur-containing substituent (thioacetate) at 2-position.
- The thioacetate may enhance redox activity or metal chelation .
Table 1: Pyrimidine Derivatives Comparison
Neopentyl-Containing Esters
2,2-Dimethylpropyl Isopropylpropylphosphoramidocyanidate (CAS: 75-84-3)
- Core Structure : Phosphoramidocyanidate ester with a neopentyl group.
- Key Differences :
- Phosphorus-containing backbone vs. pyrimidine.
- Functional groups: Phosphoramidocyanidate (P–N–C≡N) vs. carboxylate.
Table 2: Neopentyl Esters in Diverse Scaffolds
Alkyl Chain Variations in Piperidine Derivatives
2,2,6,6-Tetramethylpiperidin-4-yl Esters
- Core Structure : Piperidine ring with tetramethyl substitution and variable ester chains (e.g., acetate, propionate).
- Key Differences: Saturated 6-membered ring (piperidine) vs. aromatic pyrimidine. Longer alkyl esters (up to nonanoate) vs. ethyl ester.
- Implications : Piperidine derivatives exhibit greater conformational flexibility, while longer esters may enhance lipid solubility and membrane permeability compared to the target compound’s ethyl group .
Table 3: Piperidine vs. Pyrimidine Esters
*Calculated using fragment-based methods.
Research Findings and Trends
- Metabolic Stability : The neopentyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., propyl or butyl) .
- Solubility : Ethyl esters generally exhibit better aqueous solubility than bulkier esters (e.g., neopentyl phosphoramidocyanidates), but poorer than short-chain carboxylates (e.g., acetate) .
- Synthetic Accessibility : The pyrimidine core allows modular substitution, enabling rapid generation of analogs, whereas phosphorus-containing esters require specialized handling due to toxicity risks .
Preparation Methods
Preparation of the Pyrimidine Core
Pyrimidine derivatives are often synthesized by cyclization reactions involving amidines and β-dicarbonyl compounds or via functionalization of preformed pyrimidine rings.
For example, direct alkylation of uracil derivatives (a pyrimidine dione) with alkyl halides under basic conditions has been reported to yield selectively alkylated pyrimidines. This method involves heating uracil derivatives with alkyl iodides in aqueous sodium hydroxide and ethanol, followed by workup and purification.
The pyrimidine ring can also be constructed via Vilsmeier-Haack formylation followed by condensation with cyanoacetamide, as demonstrated in the synthesis of related pyrido[2,3-d]pyrimidine derivatives.
Introduction of the 2,2-Dimethylpropyl Group
The bulky 2,2-dimethylpropyl substituent (tert-butyl-like group) is typically introduced via alkylation reactions using the corresponding alkyl halide.
Alkylation of the pyrimidine ring at the 6-position can be accomplished by nucleophilic substitution with 2,2-dimethylpropyl halides in the presence of a base, often under reflux conditions in ethanol or other suitable solvents.
Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions, especially given the steric bulk of the substituent.
Esterification to Form Ethyl Carboxylate
The ester functionality at the 4-position is introduced either by:
Direct esterification of the corresponding carboxylic acid derivative using ethanol and acid catalysts.
Or by using ester-containing starting materials or intermediates, such as ethyl cyanoacetate derivatives, which upon ring closure form the ester-substituted pyrimidine.
Representative Synthetic Procedure
A typical synthetic route based on analogous pyrimidine ester preparations might be:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Alkylation | Uracil derivative + 2,2-dimethylpropyl iodide, NaOH (10-15%), EtOH, reflux 3-8 h | Formation of 6-(2,2-dimethylpropyl)-uracil derivative |
| 2. Vilsmeier-Haack Formylation | POCl3 + DMF, 0°C to RT | Formylation at 4-position |
| 3. Condensation | Cyanoacetamide, EtOH, triethylamine, reflux | Formation of pyrimidine ring with ester group |
| 4. Purification | Flash chromatography (CH2Cl2/MeOH gradient) | Pure ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate |
Research Findings and Optimization
The alkylation step yield ranges from 40-53% depending on the alkyl halide and reaction conditions.
The use of aqueous sodium hydroxide with ethanol as solvent provides an efficient medium for selective alkylation without significant side reactions.
Purification by flash chromatography with low percentages of methanol in dichloromethane effectively separates the desired product from unreacted starting materials and by-products.
Stability studies of related pyrimidine derivatives indicate that the ester group remains intact under neutral and mildly acidic conditions, but harsh acidic or basic conditions can lead to hydrolysis or rearrangement.
Data Table: Summary of Key Reaction Parameters and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 2,2-dimethylpropyl iodide, NaOH (10-15%), EtOH, reflux 3-8 h | 40-53 | Selective substitution at C-6 position |
| Vilsmeier-Haack | POCl3, DMF, 0°C to RT | 70-80 | Formylation at C-4 position |
| Condensation | Cyanoacetamide, EtOH, triethylamine, reflux | 65-75 | Ring closure with ester formation |
| Purification | Flash chromatography (0-10% MeOH in CH2Cl2) | N/A | Effective separation of product |
Notes on Alternative Methods and Analogues
Some studies have explored hydrazone formation and condensation with aldehydes to prepare related pyrimidine derivatives with different substituents.
Stereoselective synthesis of bicyclic derivatives involving thiazolidine or lactam moieties has been reported, but these are structurally distinct from the target compound and involve different synthetic pathways.
The bulky 2,2-dimethylpropyl group can influence the chemical stability and reactivity of the pyrimidine core, requiring optimization of reaction times and temperatures to maximize yields and purity.
Q & A
Q. What are the standard synthetic routes for Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate?
The compound is synthesized via nucleophilic substitution or alkylation reactions on a pyrimidine core. A typical approach involves introducing the 2,2-dimethylpropyl group using alkyl halides (e.g., neopentyl bromide) under basic conditions. For example, pyrimidine-4-carboxylate derivatives can react with 2,2-dimethylpropyl reagents in anhydrous solvents like DMF or THF, catalyzed by Pd or Cu for cross-coupling reactions . Purification is achieved via column chromatography, and yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hrs).
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm substituent positions and ester group integrity. For example, the ethyl ester typically shows a triplet at ~1.3 ppm (CH) and a quartet at ~4.3 ppm (CH) .
- HRMS/ESI-MS : To verify molecular ion peaks (e.g., [M+H] or [M-1]) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10). Store at -20°C in inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. How can steric hindrance from the 2,2-dimethylpropyl group impact reactivity?
The bulky neopentyl group reduces electrophilic substitution rates at the pyrimidine 6-position. Computational modeling (DFT) reveals increased activation energy for reactions at this site. Mitigation strategies include using bulky-base catalysts (e.g., DBU) or high-pressure conditions to enhance reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC variability) may arise from impurity profiles or solvent effects. Methodological solutions:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like DPP-4 or bacterial enzymes. For instance, the 2,2-dimethylpropyl group may occupy hydrophobic pockets, while the carboxylate engages in hydrogen bonding. MD simulations (AMBER) assess binding stability over time .
Methodological Recommendations
- Synthetic Challenges : Use Schlenk techniques for moisture-sensitive steps to improve reproducibility .
- Analytical Pitfalls : Validate HPLC methods with spiked samples to detect co-eluting impurities .
- Biological Assays : Include positive controls (e.g., known inhibitors) to calibrate activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
